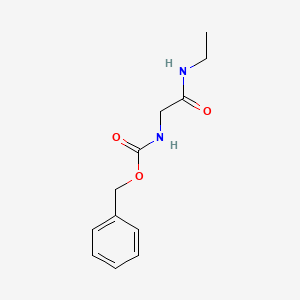

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

説明

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of benzyl (2-(ethylamino)-2-oxoethyl)carbamate suggests potential biological activity, given the presence of the ethylamino and benzyl groups, which are often seen in bioactive molecules.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the reaction of alcohols or amines with isocyanates or acid chlorides. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized via the reaction of appropriate alcohols with acid chloride derivatives at room temperature . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods could potentially be adapted for the synthesis of benzyl (2-(ethylamino)-2-oxoethyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamates can be complex, and their analysis often requires advanced techniques such as X-ray diffraction and computational methods. For example, the crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate was determined by X-ray diffraction, revealing a dihedral angle between the benzyl and carbamate groups . Computational studies, such as those performed on O-ethyl benzoylthiocarbamate using Hartree-Fock and density functional methods, can provide insights into the vibrational frequencies and molecular geometry .

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions due to their functional groups. The benzyl group, for instance, can be involved in oxidative photochemical cyclization reactions, as seen in the synthesis of benzo[a]carbazole derivatives from 3-ethylindoles . The carbamate moiety itself can act as an acylating agent, as demonstrated in the synthesis of N-(protected α-aminoacyl)benzotriazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the presence of substituents on the phenyl ring can affect the inhibitory activity of carbamates against enzymes like phytoene desaturase . The reactivity of carbamates can also be modulated by the nature of the substituents, as seen in the antineoplastic and antifilarial activities of certain benzimidazole-2-carbamates . Additionally, the interaction of carbamates with biological macromolecules, such as hemoglobin, can be studied to assess their potential genotoxic effects, as in the case of ethyl carbamate .

科学的研究の応用

Synthesis and Characterization

- Benzyl (2-(ethylamino)-2-oxoethyl)carbamate and its derivatives are synthesized for various applications, including as powerful acylating agents in peptide preparation and in medicinal chemistry. A specific example is the synthesis of benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate for peptide mimetics and conjugates (Küçükbay & Buğday, 2014).

Physico-Chemical Properties

- The physico-chemical properties, like lipophilicity, surface activity, and adsorbability, of derivatives of benzyl (2-(ethylamino)-2-oxoethyl)carbamate have been studied to understand their relationship with biological activity. This is critical for quantitative structure-activity studies in drug development (Stankovicová et al., 2014).

Biological Activity

- Certain derivatives, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, show promising antineoplastic and antifilarial activities, indicating potential use in cancer and parasitic infection treatments (Ram et al., 1992).

- In other studies, derivatives like 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates exhibited antimycobacterial activities, suggesting their use in treating bacterial infections (Tengler et al., 2013).

Catalysis and Chemical Reactions

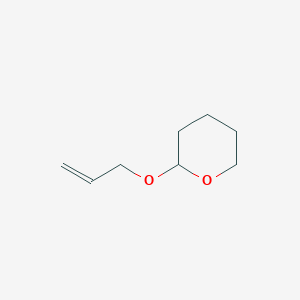

- Benzyl (2-(ethylamino)-2-oxoethyl)carbamate derivatives are used in catalysis and chemical reactions. For example, platinum-catalyzed hydroamination of unactivated olefins with carboxamides uses such compounds (Wang and Widenhoefer, 2004).

Nanotechnology

- A novel compound, benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate, was synthesized for creating Eu(III) complex nanowires, highlighting applications in nanotechnology and materials science (Li et al., 2002).

Safety And Hazards

将来の方向性

Carbamates, including Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, have received much attention due to their application in drug design and discovery . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

特性

IUPAC Name |

benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMNTGMICNTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404517 | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate | |

CAS RN |

21855-73-2 | |

| Record name | Phenylmethyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21855-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)